4-Cyclohexyl-2,6-dimethylpiperidine
Description
4-Cyclohexyl-2,6-dimethylpiperidine is a bicyclic organic compound featuring a piperidine core substituted with two methyl groups at the 2- and 6-positions and a cyclohexyl group at the 4-position. This compound is notable for its steric bulk and electron-donating properties, which make it valuable in catalysis and synthetic chemistry. For instance, its dihydropyridine derivative (diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) has been utilized in photoredox/nickel dual catalysis to facilitate cross-coupling reactions, achieving high yields (87%) under mild conditions . The cyclohexyl substituent enhances solubility in non-polar solvents, while the methyl groups contribute to conformational rigidity.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
4-cyclohexyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethylpiperidine can be achieved through various methods. One common approach involves the hydrogenation of cyclohexyl-substituted pyridines or piperidines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-Cyclohexyl-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can undergo protonation, which facilitates the cleavage of the C–N bond, a crucial step in its biological activity . The methylation of the piperidine ring can also influence its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural differences and applications between 4-cyclohexyl-2,6-dimethylpiperidine and analogous piperidine-based compounds:
Physicochemical Properties
- Steric Effects : The cyclohexyl group in this compound introduces greater steric bulk compared to benzyl or methyl substituents in related compounds. This reduces reactivity in crowded environments but enhances selectivity in catalytic processes .
- Basicity : cis-2,6-Dimethylpiperidine has higher basicity (pKa ~11) compared to this compound (pKa ~9.5), attributed to reduced electron donation from the cyclohexyl group .
Research Findings and Limitations
- This compound shows superior catalytic efficiency in photoredox reactions compared to non-cyclohexyl analogs, likely due to balanced steric and electronic effects .
- Limitations : Data on its thermal stability and toxicity are sparse compared to well-studied analogs like 2,2,6,6-tetramethylpiperidine derivatives. Further studies are needed to explore its environmental impact.
Biological Activity
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexyl group and two methyl groups attached to the piperidine ring, which contributes to its distinct chemical and biological characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C13H25N |
| Molecular Weight | 195.34 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
| InChI Key | YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(N1)C)C2CCCCC2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo protonation, facilitating the cleavage of the C–N bond, which is crucial for its biological effects. Its structural configuration allows it to interact with specific receptors and enzymes, which may lead to diverse pharmacological outcomes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Its structural similarity to other pharmacologically active piperidines has led researchers to investigate its potential as an anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
- Neuropeptide Y Receptor Antagonism : There is emerging evidence that derivatives of piperidine compounds can act as neuropeptide Y (NPY) receptor antagonists, which may have implications for obesity treatment by modulating appetite regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- Opioid Receptor Antagonists : Research on related piperidine compounds has revealed their potential as opioid receptor antagonists. For instance, N-substituted trans-3,4-dimethyl-piperidines have been shown to interact selectively with opioid receptors, impacting gastrointestinal motility and providing insights into pain management strategies .
- Neuropeptide Y Y5-Receptor Antagonists : A study focusing on substituted piperidines demonstrated their ability to antagonize the Y5 receptor, which is implicated in appetite stimulation. This suggests that modifications to the piperidine structure can yield compounds with significant therapeutic potential against obesity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
